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Compound of Interest

Compound Name: 2-Propynal

Cat. No.: B127286

Spectroscopic Data of 2-Propynal: A Technical
Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Propynal (also known as propargylaldehyde or propiolaldehyde). The document is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information for the identification, characterization, and analysis of this
compound. The guide covers Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear
Magnetic Resonance (NMR) Spectroscopy (*H and 13C). While experimental mass
spectrometry data is readily available, the NMR and detailed IR data presented are based on
established spectral correlation tables and predictions due to the limited availability of
published experimental spectra for this specific molecule.

Data Presentation

The quantitative spectroscopic data for 2-Propynal is summarized in the tables below for easy
reference and comparison.

Table 1: Mass Spectrometry Data for 2-Propynal

The following table presents the major peaks from the electron ionization (El) mass spectrum of
2-Propynal.[1][2][3]
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Mass-to-Charge Ratio . .
Relative Intensity (%)

Putative Fragment

(m/z)

54 100.0 [C3H20]* (Molecular lon)
53 85.8 [CsHO]*

26 39.5 [C2H2]*

25 13.7 [CzH]*

Table 2: Predicted *H NMR Spectroscopic Data for 2-Propynal

The predicted *H NMR chemical shifts for 2-Propynal are based on typical values for protons

in similar chemical environments.[4]

Chemical Shift (5, o
Proton Multiplicity

Coupling Constant

ppm) (3, Hz)
-CHO (Aldehydic H) 9.0-10.0 Doublet ~3
=C-H (Alkynyl H) 25-35 Doublet ~3

Table 3: Predicted 3C NMR Spectroscopic Data for 2-Propynal

The predicted 13C NMR chemical shifts are based on characteristic values for carbons in

analogous functional groups.

Carbon Chemical Shift (6, ppm)
-CHO (Carbonyl C) 190 - 205

=C-CHO (Alkynyl C) 80 - 95

=C-H (Alkynyl C) 70 -85

Table 4: Infrared (IR) Spectroscopy Data for 2-Propynal
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This table lists the characteristic IR absorption bands for the functional groups present in 2-
Propynal.[5][6]

. . . Wavenumber .
Functional Group Vibration Intensity
(cm™)
Alkynyl C-H Stretch ~3300 Strong, Sharp
_ Medium, often two

Aldehydic C-H Stretch 2850 - 2700

bands
c=C Stretch 2150 - 2100 Medium to Weak
C=0 (conjugated) Stretch 1700 - 1680 Strong

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are applicable to volatile, small organic
molecules like 2-Propynal.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-Propynal (typically 1-5 mg) is dissolved in approximately
0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCls, or acetone-de) in a standard 5
mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is
added to the solvent to provide a chemical shift reference at 0 ppm. For volatile samples,
care should be taken to minimize evaporation during sample preparation.[7][8]

¢ Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for
analysis.

e H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-
pulse experiment is typically performed. Key parameters include a sufficient number of scans
to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift
range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds between pulses.
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13C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled experiment is commonly run to simplify the spectrum to single lines for each
unique carbon atom. A larger number of scans is required for 13C NMR due to the low natural
abundance of the isotope. The spectral width should encompass the expected range for
organic molecules (e.g., 0-220 ppm).

. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): For a neat liquid sample, a drop of 2-Propynal
is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to
form a thin film.[9] Alternatively, for a volatile liquid, a sealed liquid transmission cell with a
defined path length can be used.[10][11]

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is another common
technique where a drop of the liquid sample is placed directly onto the ATR crystal (e.qg.,
diamond or germanium).[12][13]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates or ATR crystal is
recorded first. The sample is then placed in the instrument, and the sample spectrum is
acquired. The instrument software automatically ratios the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum. The typical
spectral range is 4000-400 cm~1.

. Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: For a volatile compound like 2-Propynal, the sample is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
direct insertion probe.[14] The sample is vaporized in the inlet system.

lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV).[15][16][17][18] This causes the molecules to ionize
and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
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mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

+ Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value, generating the mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and
identification of an unknown organic compound.
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Caption: Workflow for organic compound identification using spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b127286#spectroscopic-data-of-2-propynal-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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